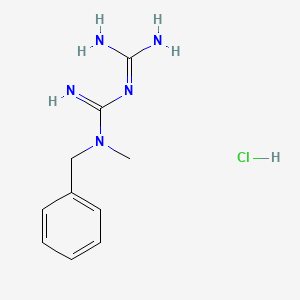
1-Benzyl-1-methylbiguanide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride involves several chemical reactions showcasing the compound's versatility and the intricacies involved in its creation. For example, arylbiguanides react with benzoylacetone in the presence of proton to form an eight-membered ring compound, highlighting a unique synthetic route and the chemical behavior of biguanide derivatives in organic synthesis (Furukawa, Kojima, & Hayashi, 1972).
Molecular Structure Analysis
The molecular structure of related compounds, like N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, has been characterized by various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray single crystal diffraction. These studies provide insights into the electronic and geometrical configuration of biguanide derivatives, offering a foundation for understanding the molecular structure of 1-Benzyl-1-methylbiguanide hydrochloride (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-Benzyl-1-methylbiguanide hydrochloride derivatives can be illustrated through the study of their reactions, such as the acid hydrolysis of nitroso-guanidine derivatives, which involves complex mechanisms including proton transfers and denitrosation. These studies shed light on the chemical behavior of biguanide compounds under various conditions (Leis, Moreira, Norberto, Iley, & García‐Río, 1998).
Physical Properties Analysis
Investigations into the physical properties of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride reveal information about their stability, solubility, and crystalline structure. For instance, the study of tetramethylguanidiniumchlorosulfonate ionic liquid highlights the importance of molecular design in achieving desirable solubility and stability features, which are crucial for the application of these compounds in various fields (Reddy, Valasani, Lim, & Jeong, 2015).
科学的研究の応用
Synthesis and Derivative Studies :
- Tsuji, Momona, and Ueda (1967) reported the synthesis of aminoalkylguanidine derivatives, including the debenzylated forms of N1-benzyl compounds (Tsuji, Momona, & Ueda, 1967).
- Gao et al. (2003) synthesized 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide, which showed selective molecular recognition for nucleotides (Gao, Cai, Qi, & Wang, 2003).
Chemical Reactivity and Applications :
- Poon and Dudley (2006) described the use of 2-Benzyloxy-1-methylpyridinium triflate for the benzylation of alcohols, demonstrating its utility in organic synthesis (Poon & Dudley, 2006).
Biological Activities and Medical Applications :
- Giardiná et al. (1997) explored the alpha-adrenoceptor blocking activity of benzyl compounds, highlighting their potential in pharmacology (Giardiná et al., 1997).
- Kaji et al. (1966) investigated the effect of N1-isobutylbiguanide hydrochloride against adenovirus in cell culture, suggesting its antiviral properties (Kaji, Kamiya, Tatewaki, Nagafuchi, & Fujiwara, 1966).
- Giammarile et al. (2008) discussed the use of meta-iodobenzylguanidine in treating neuro-ectodermal tumours, indicating its application in nuclear medicine (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).
Pharmacology and Therapeutic Applications :
- Baumgarth, Beier, and Gericke (1997) researched benzoylguanidines as Na+/H+ antiporter inhibitors, relevant for myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).
特性
IUPAC Name |
1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGYBCQULDGYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943647 |
Source


|
| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-methylbiguanide Hydrochloride | |
CAS RN |
2123-07-1 |
Source


|
| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

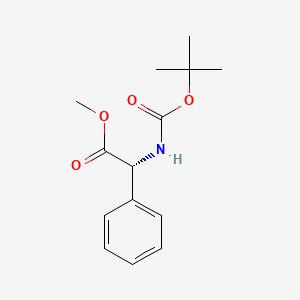
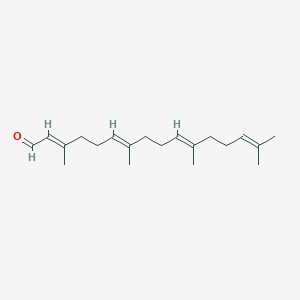
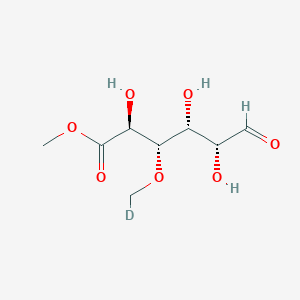
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
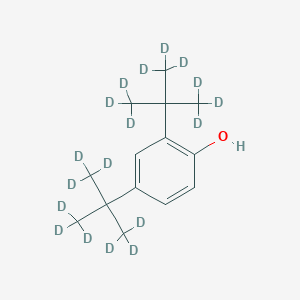
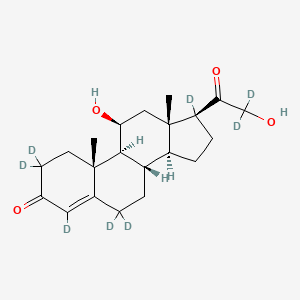
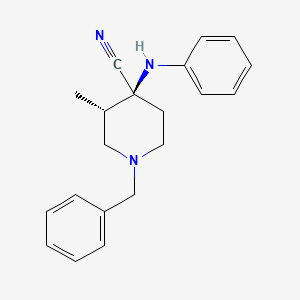
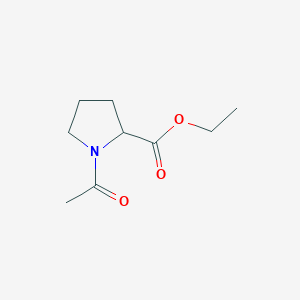

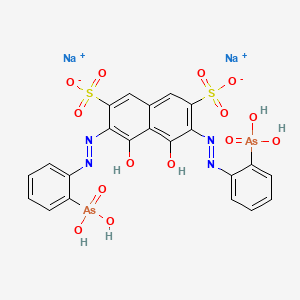
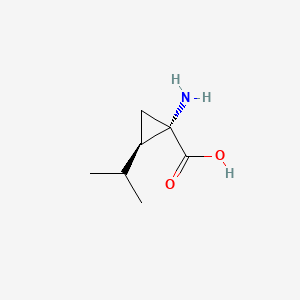
![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)